![molecular formula C15H16ClN3O4 B6075283 N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride](/img/structure/B6075283.png)
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridinium ring, a hydroxyethyl group, and a dihydroxyphenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride typically involves a multi-step process. One common method includes the condensation of 2,4-dihydroxybenzaldehyde with 1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl moiety can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of ether or ester derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. Additionally, its antioxidant properties are attributed to the presence of dihydroxyphenyl groups, which can scavenge free radicals and reduce oxidative stress. The compound’s antimicrobial and anticancer activities are believed to involve the disruption of cellular processes and induction of apoptosis in target cells.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Utilized in the production of dyes and herbicides.
Benzylamine: A precursor in organic chemistry and pharmaceutical production.
Uniqueness
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Unlike the similar compounds listed, this compound’s structure allows for diverse applications in both scientific research and industrial processes.
Propiedades
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4.ClH/c19-7-6-18-5-1-2-12(10-18)15(22)17-16-9-11-3-4-13(20)8-14(11)21;/h1-5,8-10,19H,6-7H2,(H2-,16,17,20,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIXGYRJBMPQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCO)C(=O)NN=CC2=C(C=C(C=C2)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)CCO)C(=O)N/N=C/C2=C(C=C(C=C2)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)
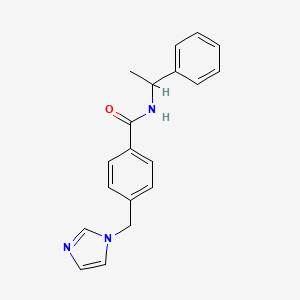
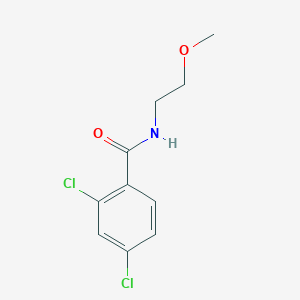
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide](/img/structure/B6075222.png)
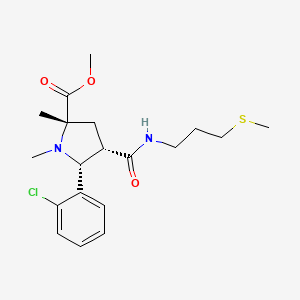
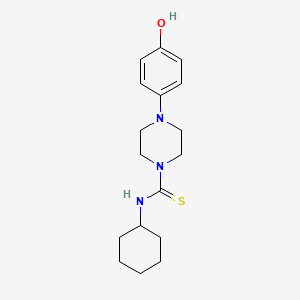
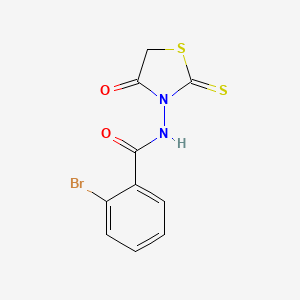
![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)
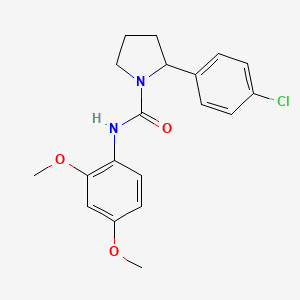
![(2-CHLOROPHENYL)-N-[4-(4-PYRIDYLCARBONYL)PHENYL]METHANESULFONAMIDE](/img/structure/B6075290.png)
![2-(3,4-DICHLOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B6075292.png)
